Rehmannioside D

Vue d'ensemble

Description

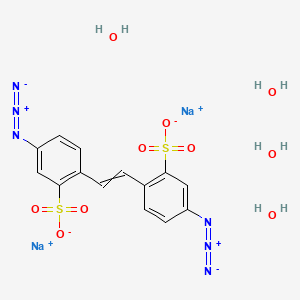

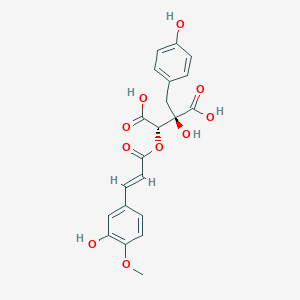

Le Rehmannioside D est un iridoïde glycosidique naturel que l'on trouve dans les racines de Rehmannia glutinosa, une plante médicinale traditionnelle chinoise. Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs .

Applications De Recherche Scientifique

Rehmannioside D has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of iridoid glycosides and their chemical properties.

Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Studied for its potential therapeutic effects in treating conditions such as osteoarthritis, neurodegenerative diseases, and cardiovascular disorders.

Industry: Utilized in the development of dietary supplements and herbal medicines due to its pharmacological properties

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Rehmannioside D peut être extrait des racines de Rehmannia glutinosa en utilisant diverses méthodes d'extraction. Une méthode courante implique l'utilisation d'éthanol ou de méthanol comme solvants pour extraire les iridoïdes glycosidiques de la matière végétale. L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie en phase liquide haute performance (HPLC) pour isoler le this compound .

Méthodes de production industrielle : Dans les environnements industriels, la production de this compound implique des procédés d'extraction et de purification à grande échelle. Les racines de Rehmannia glutinosa sont récoltées, séchées et broyées en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie d'une filtration et d'une concentration. L'extrait concentré est ensuite purifié par HPLC pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Rehmannioside D subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.

Réactifs et conditions communs :

Hydrolyse : L'hydrolyse acide ou enzymatique peut décomposer le this compound en son aglycone et ses composants sucrés.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent oxyder le this compound, conduisant à la formation de différents produits d'oxydation.

Glycosylation : La glycosylation enzymatique peut attacher des groupes sucre supplémentaires au this compound, modifiant sa structure et ses propriétés

Principaux produits formés :

Hydrolyse : Aglycone et glucose.

Oxydation : Divers dérivés oxydés.

Glycosylation : Dérivés glycosylés avec différents groupes sucre

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des iridoïdes glycosidiques et de leurs propriétés chimiques.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que l'arthrose, les maladies neurodégénératives et les troubles cardiovasculaires.

Industrie : Utilisé dans le développement de compléments alimentaires et de médicaments à base de plantes en raison de ses propriétés pharmacologiques

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant l'inflammation.

Antioxydant : Élimine les radicaux libres et améliore l'activité des enzymes antioxydantes, protégeant les cellules du stress oxydatif.

Neuroprotecteur : Module les niveaux de neurotransmetteurs et protège les neurones des dommages en inhibant l'apoptose et en favorisant la survie cellulaire

Mécanisme D'action

Rehmannioside D is often compared with other iridoid glycosides such as catalpol, rehmannioside A, and leonuride. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific glycosylation pattern and its potent anti-inflammatory and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Le Rehmannioside D est souvent comparé à d'autres iridoïdes glycosidiques tels que le catalpol, le rehmannioside A et la leonuride. Bien que tous ces composés partagent des caractéristiques structurelles et des propriétés pharmacologiques similaires, le this compound est unique par son schéma de glycosylation spécifique et ses puissants effets anti-inflammatoires et neuroprotecteurs .

Composés similaires :

- Catalpol

- Rehmannioside A

- Leonuride

- Acteoside

Le this compound se distingue par sa combinaison unique de glycosylation et son large éventail d'activités biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFRKPLHFKTFL-SNQOEBIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317004 | |

| Record name | Rehmannioside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81720-08-3 | |

| Record name | Rehmannioside D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81720-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rehmannioside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)